molecular formula C18H24N2O3 B1651254 Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate CAS No. 1251021-44-9

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B1651254
CAS RN: 1251021-44-9
M. Wt: 316.4
InChI Key: SXIPQAKGHJILBH-UHFFFAOYSA-N
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Description

“Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .


Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature . It contains a spiro[2,4-dihydroisoquinoline-3,4’-piperidine] core with a tert-butyl carboxylate group .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including dianion alkylation, cyclization, and demethylation . These reactions are key to forming the spirocyclic structure and introducing the necessary functional groups .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIPQAKGHJILBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111751
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate

CAS RN

1251021-44-9
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate

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